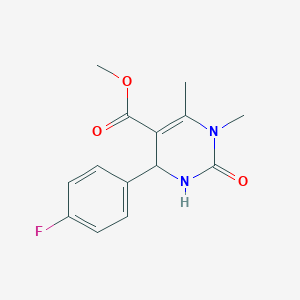
Methyl 4-(4-fluorophenyl)-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-fluorophenyl)-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate: is a chemical compound that belongs to the class of dihydropyrimidines It is characterized by its molecular structure, which includes a fluorophenyl group, a hydroxyl group, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-fluorophenyl)-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate typically involves the following steps:
Condensation Reaction: The starting materials, such as a suitable dihydropyrimidine derivative and a fluorophenyl compound, are subjected to a condensation reaction.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the appropriate position.
Methylation: Methylation steps are performed to introduce the methyl groups at the desired positions on the dihydropyrimidine ring.
Esterification: Finally, the carboxylate ester group is introduced through esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases may be employed.
Major Products Formed:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Reduced forms of the compound, such as alcohols or amines, can be formed.
Substitution: Substituted derivatives with different functional groups may be produced.
科学研究应用
Chemistry: This compound is used in organic synthesis as a building block for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorophenyl group can be particularly useful in fluorescence-based assays.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the production of various materials, including polymers and coatings. Its properties may enhance the performance of these materials.
作用机制
The mechanism by which Methyl 4-(4-fluorophenyl)-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, leading to biological activity. The hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions, contributing to its mechanism of action.
相似化合物的比较
Methyl 4-fluorobenzoate: This compound shares the fluorophenyl group but lacks the dihydropyrimidine structure.
Methyl 4-fluorophenylacetate: Similar to the target compound but with a different core structure.
4-Fluoromethylphenidate: Another fluorinated compound with potential stimulant properties.
Uniqueness: Methyl 4-(4-fluorophenyl)-2-hydroxy-1,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate is unique due to its combination of the fluorophenyl group, hydroxyl group, and dihydropyrimidine core. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
methyl 6-(4-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8-11(13(18)20-3)12(16-14(19)17(8)2)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPNKBZTHNCKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
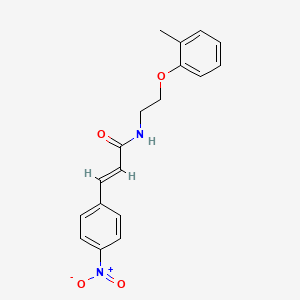
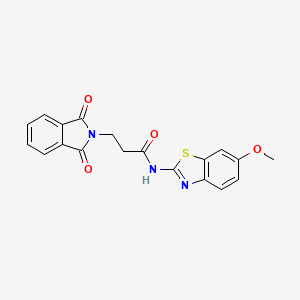
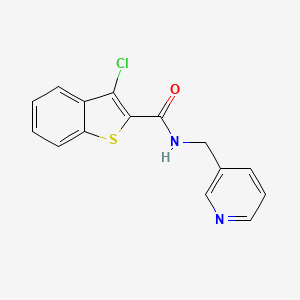
![3-[(2-Aminophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one](/img/structure/B10810947.png)
![2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B10810950.png)
![[5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidino)methanone](/img/structure/B10810958.png)
![4-hydroxy-N-(4-methylbenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B10810960.png)
![4-hydroxy-N-(4-methoxybenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B10810963.png)
![N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B10810966.png)
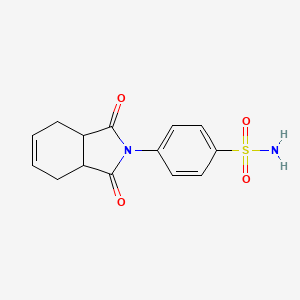
![6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10810980.png)
![Benzonitriile,2-[1-(3-chlorophenyl)pyrrolidin-2-ylidenamino]-](/img/structure/B10810999.png)
![1-(4-Ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one](/img/structure/B10811016.png)
![1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B10811027.png)
